Stearyl neopentanoate
Description
Stearyl neopentanoate is a synthetic ester derived from stearyl alcohol (a straight-chain C18 fatty alcohol) and neopentanoic acid (a branched carboxylic acid). It is widely utilized in cosmetic formulations as an emollient and texturizer, offering benefits such as:
Its molecular structure combines the long hydrocarbon chain of stearyl alcohol with the bulky neopentanoate group, balancing occlusivity and lightweight texture. This makes it suitable for products targeting dry to combination skin types .
Properties
CAS No. |
112209-03-7 |
|---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
octadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22(24)23(2,3)4/h5-21H2,1-4H3 |
InChI Key |
GYNTZHVBPLILBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stearyl neopentanoate is synthesized by esterifying stearyl alcohol with neopentanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or other proprietary methods to achieve the desired purity .
Chemical Reactions Analysis
Stearyl neopentanoate primarily undergoes hydrolysis, where the ester bond is broken down into stearyl alcohol and neopentanoic acid in the presence of water and an acid or base catalyst. This compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Scientific Research Applications
Stearyl neopentanoate is widely used in the cosmetics industry as an emollient, binder, and sensory modifier. It is found in products such as eye makeup, blushers, foundations, and skin care products. Its ability to provide a velvety, smooth texture makes it a popular ingredient in formulations designed to enhance the sensory experience of cosmetic products .
Mechanism of Action
The primary mechanism of action of stearyl neopentanoate is its ability to act as a lubricant on the skin surface, reducing friction and providing a soft, smooth feel. It forms a thin, non-greasy film on the skin, which helps to lock in moisture and improve the overall texture of the skin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between stearyl neopentanoate and analogous esters:
Key Observations:
Performance in Formulations
- Hydrophobicity: this compound’s long chain enhances water resistance, outperforming shorter esters like isodecyl neopentanoate but remaining less greasy than stearyl heptanoate .
- Stability: Branched esters (e.g., isothis compound) exhibit better oxidative stability than straight-chain variants, making them ideal for long-wear products .
- Comedogenicity: Despite similar ratings, this compound is less likely to clog pores than isopropyl palmitate due to its bulky structure limiting follicular penetration .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for stearyl neopentanoate, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : Synthesis typically involves esterification of stearyl alcohol with neopentanoic acid, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of ester bonds and branching.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect residual reactants .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how are these determined experimentally?
- Methodological Answer :
- Solubility : Tested in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods.
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary tube methods.
- Hydrophobicity : Measured via octanol-water partition coefficients (log P) using shake-flask or HPLC-derived methods.
Q. Which spectroscopic methods are most reliable for characterizing this compound in complex mixtures?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass for molecular formula confirmation.
- X-Ray Diffraction (XRD) : Resolves crystalline structure in solid-state studies.
- Thin-Layer Chromatography (TLC) : A preliminary tool to monitor reaction progress and impurity profiles.
Advanced Research Questions
Q. How do variations in reaction conditions (e.g., temperature, catalyst) impact the yield and esterification efficiency of this compound synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., temperature, catalyst concentration).
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or sampling at intervals for GC analysis.
- Catalyst Screening : Compare homogeneous (e.g., p-toluenesulfonic acid) vs. heterogeneous catalysts (e.g., immobilized lipases) for recyclability and efficiency.
Q. What strategies are effective in resolving contradictions in reported data on this compound's stability under different environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to controlled stressors (heat, UV light, humidity) and monitor degradation via HPLC.
- Isothermal Calorimetry : Quantifies thermal decomposition kinetics.
- Meta-Analysis : Systematically compare literature data, accounting for methodological differences (e.g., purity standards, analytical techniques).
Q. How can computational modeling be integrated with experimental data to predict this compound's behavior in novel solvent systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to predict solubility and diffusion coefficients.
- Quantitative Structure-Property Relationship (QSPR) : Correlate molecular descriptors (e.g., branching index) with experimental log P or melting points.
- Validation : Compare predictions with experimental data from phase diagrams or solubility assays.
Guidelines for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) to enable replication .
- Data Contradictions : Use sensitivity analysis to identify variables causing discrepancies, and report confidence intervals for key measurements .
- Ethical Considerations : Disclose funding sources and potential conflicts of interest to maintain academic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
